N-(2-methyl-1-phenylpropyl)cyclopropanamine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(2-methyl-1-phenylpropyl)cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-10(2)13(14-12-8-9-12)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 |
InChI Key |
JEKMUCRIIVILOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Aromatic or Aliphatic Precursors
Method:
The most common approach employs metal-catalyzed carbene transfer reactions, notably using diazocompounds or diazo precursors with olefins or alkynes.
For example:Alkene + Diazocompound (e.g., diazomethane or its derivatives) —(Catalyst: Rhodium or Copper)—> Cyclopropane derivative-
- Catalysts such as Rhodium(II) acetate or Copper(I) salts
- Solvent: Dichloromethane or Toluene
- Temperature: Room temperature to 50°C
- Atmosphere: Inert (argon or nitrogen)
Research Data:
Literature reports indicate high yields (>80%) for cyclopropanation of styrene derivatives, which can be further functionalized to introduce phenyl groups.
Functionalization to Introduce Phenyl and Methyl Substituents
- Step:
Post-cyclopropanation, the cyclopropane ring can be selectively substituted at the desired positions via nucleophilic or electrophilic aromatic substitution, or through side-chain modifications.
Synthesis of N-(2-methyl-1-phenylpropyl)cyclopropanamine
Route via Nucleophilic Addition and Cyclopropanation
Step 1:
Preparation of a phenyl-substituted precursor, such as phenyl-alkyl halide or phenyl-alkyl alcohol, which can be converted into a suitable intermediate.
Step 2:
Generation of a cyclopropane ring attached to the phenyl group via carbene addition to an alkene or by Simmons–Smith cyclopropanation using diiodomethane and zinc-copper couple.
Step 3:
Introduction of the methyl group at the 2-position through alkylation or methylation reactions, such as using methyl iodide or methyl triflate under basic conditions.
Step 4:
Conversion of the cyclopropane derivative into the corresponding amine via nucleophilic displacement or reduction, often employing reductive amination strategies.
Reductive Amination of Cyclopropanecarboxylic Acid Derivatives
An alternative, more direct route involves the synthesis of the amine via reductive amination:
This method allows the introduction of the methyl and phenyl groups at specific positions before amination.
Specific Research Findings and Data
Yields & Conditions:
Literature indicates yields exceeding 80% for key steps such as cyclopropanation and amide formation.
For example, the synthesis of N-cyclopropylpivalamide from cyclopropylamine and pivaloyl chloride achieved yields of 90% under mild conditions.Reaction Optimization:
Use of inert atmospheres (argon) and dried solvents (dichloromethane, tetrahydrofuran) enhances yields and purity.Safety & Environmental Considerations:
Avoidance of toxic reagents like sodium cyanide is recommended. Instead, carbene transfer reactions and catalytic hydrogenation are preferred.
Proposed Synthetic Pathway Summary
| Step | Description | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Cyclopropanation of phenyl-alkene | Diazomethane or diazocompound | Rhodium catalyst, room temp | >80% |
| 2 | Methylation at the 2-position | Methyl iodide, base | Reflux | 70-85% |
| 3 | Conversion to amine | Reductive amination | Hydrogenation or LiAlH4 | >75% |
| 4 | Final purification | Recrystallization | Ethanol or hexane | High purity |
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-phenylpropyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines .
Scientific Research Applications
N-(2-methyl-1-phenylpropyl)cyclopropanamine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-1-phenylpropyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Synthesis : Palladium-catalyzed methods (e.g., C–N cross-coupling) are widely employed for aryl-substituted cyclopropanamines, while reductive amination is preferred for aldehyde-derived analogues .
- Steric Effects: Bulky substituents like the quinoline group in 5g may reduce reaction efficiency compared to simpler aryl groups .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Stability : Cyclopropanamine derivatives with electron-withdrawing groups (e.g., nitro in N-[(2-nitrophenyl)methyl]cyclopropanamine) may exhibit lower thermal stability compared to alkyl-substituted analogues .
- Toxicity : Phenpromethamine, a structural analogue lacking the cyclopropane ring, is flagged as a controlled substance, highlighting the pharmacological implications of structural modifications .
Biological Activity
N-(2-methyl-1-phenylpropyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, structure-activity relationships, and therapeutic implications.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a cyclopropane ring attached to an amine group. Its structural formula can be represented as follows:
This compound exhibits properties that may influence its interaction with various biological targets, including neurotransmitter receptors.
1. Neurotransmitter Receptor Interaction
Recent studies have indicated that this compound acts as a selective agonist for the serotonin 2C (5-HT2C) receptor. This receptor is implicated in various neurological processes, including mood regulation and appetite control. The compound demonstrated significant selectivity towards Gq signaling pathways over β-arrestin recruitment, suggesting it may have unique functional properties compared to other agonists .
Table 1: Biological Activity Summary
| Activity Type | Target Receptor | EC50 (nM) | Selectivity |
|---|---|---|---|
| Agonist | 5-HT2C | 23 | High |
| Antipsychotic-like | N/A | N/A | Observed in models |
2. In Vivo Studies
In animal models, compounds similar to this compound have shown promising results in reducing hyperactivity and anxiety-like behaviors. For instance, one study reported that a related compound exhibited antipsychotic-like effects in an amphetamine-induced hyperactivity model, highlighting its potential therapeutic applications in treating disorders such as schizophrenia .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the cyclopropane structure and the amine substituents can significantly alter receptor affinity and selectivity. For example, variations in the phenyl group or the introduction of additional functional groups can enhance potency at the 5-HT2C receptor while minimizing off-target effects.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased potency at 5-HT2C |
| Alteration of phenyl substituent | Enhanced selectivity over 5-HT2B |
Case Study 1: Antidepressant Potential
A study focusing on the antidepressant effects of related cyclopropanamine derivatives found that these compounds could significantly reduce depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic signaling through 5-HT2C receptor activation, suggesting that this compound may also exhibit similar antidepressant properties .
Case Study 2: Anxiety Disorders
Another investigation assessed the anxiolytic effects of cyclopropanamine derivatives in stress-induced models. The findings indicated a reduction in anxiety-like behaviors correlated with increased activity at serotonin receptors, particularly highlighting the role of the 5-HT2C receptor in modulating anxiety responses .
Q & A
Q. Table 1. Comparative NMR Data for Cyclopropanamine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| This compound | 0.8–1.5 (m, 4H, cyclopropane), 7.2–7.5 (m, 5H, phenyl) | 12.4 (cyclopropane), 128–140 (phenyl) | |
| N-(3-bromobenzyl)cyclopropanamine | 1.2–1.6 (m, 4H), 7.3–7.6 (m, 4H, aryl) | 14.1 (cyclopropane), 122–135 (aryl) |
Q. Table 2. Optimized Reaction Conditions for Synthesis
| Parameter | Standard Protocol | Advanced Modification |
|---|---|---|
| Solvent | THF, 0°C | Dioxane with 5% DMF, –10°C |
| Catalyst | Pd/C (H₂ atmosphere) | NiCl₂/NaBH₄ (milder conditions) |
| Yield | 65–75% | 85–92% (flow reactor) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
